1-Bromo-2,4,5-trimethylbenzene 1-Bromo-2,4,5-trimethylbenzene
Brand Name: Vulcanchem
CAS No.: 5469-19-2
VCID: VC1961924
InChI: InChI=1S/C9H11Br/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3
SMILES: CC1=CC(=C(C=C1C)Br)C
Molecular Formula: C9H11B
Molecular Weight: 199.09 g/mol

1-Bromo-2,4,5-trimethylbenzene

CAS No.: 5469-19-2

Cat. No.: VC1961924

Molecular Formula: C9H11B

Molecular Weight: 199.09 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2,4,5-trimethylbenzene - 5469-19-2

Specification

CAS No. 5469-19-2
Molecular Formula C9H11B
Molecular Weight 199.09 g/mol
IUPAC Name 1-bromo-2,4,5-trimethylbenzene
Standard InChI InChI=1S/C9H11Br/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3
Standard InChI Key SCZXFZRJDVZMJI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)Br)C
Canonical SMILES CC1=CC(=C(C=C1C)Br)C
Boiling Point 234.0 °C
Melting Point 73.0 °C

Introduction

Chemical Identity and Structure

Basic Identification

1-Bromo-2,4,5-trimethylbenzene is a substituted benzene derivative with three methyl groups at positions 2, 4, and 5, and a bromine atom at position 1. The compound is also known by several alternative names, including 5-bromo-1,2,4-trimethylbenzene and 5-Bromopseudocumene . Table 1 summarizes the key identification parameters of the compound.

Table 1: Identification Parameters of 1-Bromo-2,4,5-trimethylbenzene

ParameterValue
IUPAC Name1-bromo-2,4,5-trimethylbenzene
CAS Registry Number5469-19-2
Molecular FormulaC₉H₁₁Br
Molecular Weight199.09 g/mol
MFCD NumberMFCD00000072
InChIKeySCZXFZRJDVZMJI-UHFFFAOYSA-N

Structural Representation

The molecular structure of 1-bromo-2,4,5-trimethylbenzene features a benzene ring with three methyl substituents and one bromine atom. The structural representation can be described using various notations:

  • SMILES Notation: Cc1cc(C)c(Br)cc1C

  • InChI: InChI=1S/C9H11Br/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3

The compound has a planar aromatic structure with the bromine atom positioned orthogonal to the methyl groups. This arrangement contributes to its specific chemical and physical properties, distinguishing it from related brominated aromatic compounds.

Physical Properties

Basic Physical Characteristics

1-Bromo-2,4,5-trimethylbenzene exists as a solid at room temperature with specific physical properties that are important for its handling, storage, and applications. Table 2 summarizes these fundamental physical characteristics.

Table 2: Physical Properties of 1-Bromo-2,4,5-trimethylbenzene

PropertyValueSource
Physical State (20°C)Solid
Melting Point72°C (345.15 K)
Boiling Point234°C (507.15 K)
AppearanceNot specified in sources-
Solubility in WaterPractically insoluble

The compound demonstrates low solubility in water, which is typical for brominated aromatic compounds with multiple alkyl substituents. This hydrophobic nature is an important consideration for its applications in organic synthesis and chemical processes.

Thermodynamic Properties

Additional thermodynamic properties provide insights into the compound's behavior under various conditions, which is valuable for chemical process design and theoretical studies. Table 3 presents calculated thermodynamic properties of 1-bromo-2,4,5-trimethylbenzene.

Table 3: Thermodynamic Properties of 1-Bromo-2,4,5-trimethylbenzene

PropertyValueUnitSource
Standard Gibbs Free Energy of Formation (ΔₑG°)122.74kJ/mol
Standard Enthalpy of Formation in Gas Phase (ΔₑH° gas)-0.64kJ/mol
Enthalpy of Fusion (ΔfusH°)17.23kJ/mol
Enthalpy of Vaporization (ΔvapH°)46.33kJ/mol
Critical Temperature (Tc)741.49K
Critical Pressure (Pc)3352.86kPa

These thermodynamic parameters are essential for understanding the compound's phase behavior, stability, and reactivity under various conditions, facilitating its effective utilization in chemical processes and research applications.

Chemical Properties and Reactivity

The chemical behavior of 1-bromo-2,4,5-trimethylbenzene is significantly influenced by both the bromine substituent and the three methyl groups attached to the benzene ring. The bromine atom serves as a good leaving group, making the compound valuable in various organic synthesis reactions, particularly those involving carbon-carbon bond formation such as coupling reactions. The methyl groups, being electron-donating, influence the reactivity pattern of the aromatic ring.

The compound can participate in various reaction types, including:

  • Nucleophilic aromatic substitution reactions, although these may require harsher conditions due to the electron-donating effect of the methyl groups

  • Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings) where the carbon-bromine bond can be utilized to form new carbon-carbon bonds

  • Metalation reactions, where the bromine can be exchanged with metals like lithium or magnesium to form organometallic reagents

While specific reactivity data for 1-bromo-2,4,5-trimethylbenzene is limited in the available search results, its chemical behavior can be reasonably predicted based on the known reactivity patterns of brominated aromatic compounds with similar structures.

Hazard TypeClassificationSource
GHS Hazard StatementsH315; H319; H335 (Skin irritation; Eye irritation; May cause respiratory irritation)
Signal WordNone (indicating lower hazard level)
Risk StatementsNon-hazardous (according to some sources)
DOT/IATA Transport InformationNot classified as hazardous material

Related Compounds

Isomers and Similar Structures

Several structural relatives of 1-bromo-2,4,5-trimethylbenzene exist, differing in the position of substituents or in the type of substituents present. These related compounds include:

  • 1-bromo-2,3,5-trimethylbenzene (CAS: 31053-99-3): An isomer with a different arrangement of methyl groups .

  • Bromotoluenes: Simpler brominated derivatives of toluene, including ortho-bromotoluene (1-bromo-2-methylbenzene), meta-bromotoluene (1-bromo-3-methylbenzene), and para-bromotoluene (1-bromo-4-methylbenzene) .

  • Benzyl bromide: An isomer of bromotoluene where the bromine is attached to the methyl group rather than the aromatic ring .

The relationship between these compounds provides insight into how subtle structural changes can influence physical properties and chemical reactivity.

Derivatives

More complex derivatives of 1-bromo-2,4,5-trimethylbenzene have been reported, including:

1-bromo-2,4,5-trimethyl-3,6-dinitrobenzene (CAS: 5877-60-1): A derivative featuring two additional nitro groups, resulting in a compound with the molecular formula C₉H₉BrN₂O₄ and different chemical properties .

This derivative represents how 1-bromo-2,4,5-trimethylbenzene can serve as a building block for more complex molecules with specialized properties and applications.

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